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molecular formula C6H8ClN3O B8814247 6-Chloro-5-ethoxypyrimidin-4-amine

6-Chloro-5-ethoxypyrimidin-4-amine

Cat. No. B8814247
M. Wt: 173.60 g/mol
InChI Key: YULINCVNCMGUJW-UHFFFAOYSA-N
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Patent
US09145392B2

Procedure details

A reaction mixture of 4-amino-6-chloro-pyrimidin-5-ol (1000.0 mg; 6.8 mmol; 1.0 eq.), cesium carbonate (2686.3 mg; 8.24 mmol; 1.2 eq.), and iodoethane (1285.9 mg; 8.24 mmol; 1.2 eq.) in acetone (10 ml) was stirred at 50° C. overnight. The reaction solution was diluted with ethyl acetate (50 ml), washed with water, then brine, dried and concentrated. The residue was treated with ether, stirred for 30 min, filtered, collected white off solid as title compound (1165 mg in yield 98%).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2686.3 mg
Type
reactant
Reaction Step One
Quantity
1285.9 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH2:17][CH3:18]>CC(C)=O.C(OCC)(=O)C>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH2:1])[C:7]=1[O:8][CH2:17][CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
NC1=NC=NC(=C1O)Cl
Name
cesium carbonate
Quantity
2686.3 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1285.9 mg
Type
reactant
Smiles
ICC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with ether
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1165 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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